![molecular formula C20H16N4O2S2 B2615553 5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 1903166-98-2](/img/structure/B2615553.png)

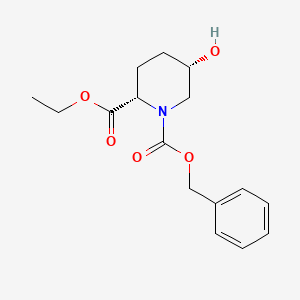

5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

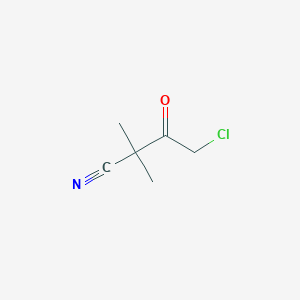

5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound that features a benzothiazole moiety linked to a triazatricyclo structure

Mechanism of Action

Target of Action

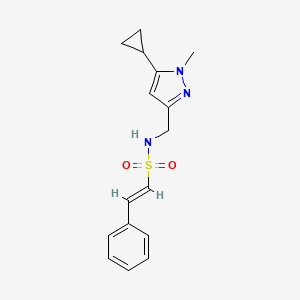

The primary target of the compound 2-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is the Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .

Mode of Action

The compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition is achieved through the compound’s binding to the active site of PTP1B . The compound 2-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has shown good PTP1B inhibitory activity with an IC50 value of 11.17 μM .

Biochemical Pathways

The inhibition of PTP1B by the compound affects the insulin and leptin signaling pathways . These pathways play crucial roles in glucose homeostasis and energy balance, respectively . By inhibiting PTP1B, the compound enhances insulin and leptin signaling, which can be beneficial in the treatment of Type II diabetes .

Pharmacokinetics

The compound has shown good anti-hyperglycemic efficacy in streptozotocin-induced diabetic wistar rats , suggesting that it has favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of the compound’s action include enhanced insulin and leptin signaling due to the inhibition of PTP1B . This results in improved glucose homeostasis and energy balance, which can help in the management of Type II diabetes .

Biochemical Analysis

Biochemical Properties

This compound has been found to interact with various enzymes and proteins, playing a role in several biochemical reactions . For instance, it has been identified as a potent inhibitor of the quorum sensing system in Pseudomonas aeruginosa . This interaction disrupts bacterial cell-cell communication, potentially reducing biofilm formation and virulence production .

Cellular Effects

The compound exerts significant effects on cellular processes. It has been shown to inhibit the growth of Pseudomonas aeruginosa, a Gram-negative bacterium, without being antibiotic . This suggests that it could influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, the compound binds to the active site of the LasR system in Pseudomonas aeruginosa, a key player in quorum sensing . This binding interaction inhibits the function of the LasR system, leading to a disruption in quorum sensing and a decrease in biofilm formation .

Metabolic Pathways

The compound’s involvement in metabolic pathways is primarily through its interaction with the LasR system in Pseudomonas aeruginosa . This interaction disrupts quorum sensing, a key process in bacterial metabolism .

Transport and Distribution

Its ability to penetrate bacterial cells and inhibit the LasR system suggests it may be efficiently transported into cells .

Subcellular Localization

Given its interaction with the LasR system, it is likely to be found in regions of the cell where this system is localized .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. One common approach includes the initial formation of the benzothiazole ring, followed by the introduction of the sulfanylacetyl group. The triazatricyclo structure is then constructed through cyclization reactions under controlled conditions. Specific reagents and catalysts, such as sulfur and acetic anhydride, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticonvulsant and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

- 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole

- 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide

Uniqueness

Compared to similar compounds, 5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exhibits unique structural features that enhance its stability and reactivity. Its triazatricyclo core provides a rigid framework that can be exploited for various chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name |

5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S2/c25-18(12-27-20-22-15-5-1-2-6-16(15)28-20)23-10-8-14-13(11-23)19(26)24-9-4-3-7-17(24)21-14/h1-7,9H,8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBZBJCVTXIZOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CSC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2615471.png)

![5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2615473.png)

![phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B2615475.png)

![2-(benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B2615477.png)

![(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2615489.png)

![N-[(5-bromopyrazin-2-yl)methyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B2615493.png)